

Z-VDVAD-AFC: A Technical Guide to a Specific Caspase-2 Substrate

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Compound of Interest

Compound Name: Z-VDVAD-AFC

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Introduction

Caspase-2, the most evolutionarily conserved member of the caspase family of cysteine-aspartate proteases, plays a pivotal role in cellular processes including apoptosis, cell cycle regulation, and tumor suppression.[1][2][3] Understanding its activity is crucial for research in numerous fields, from oncology to neurobiology. **Z-VDVAD-AFC** (Carbobenzoxy-Val-Asp-Val-Ala-Asp-7-Amino-4-trifluoromethylcoumarin) is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-2 activity. This technical guide provides an in-depth overview of **Z-VDVAD-AFC**, its mechanism of action, experimental protocols for its use, and its application in studying caspase-2 signaling pathways.

Caspase-2, like other initiator caspases, possesses a long N-terminal prodomain containing a caspase activation recruitment domain (CARD), which is crucial for its activation via proximity-induced dimerization.[1][4] While it shares some structural similarities with executioner caspases, its substrate specificity is distinct, notably its preference for a five-amino-acid recognition sequence.[5]

Mechanism of Action

Z-VDVAD-AFC is a synthetic peptide that incorporates the optimal pentapeptide recognition sequence for caspase-2, VDVAD.[3][5] The C-terminus of this peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the

substrate is non-fluorescent or emits a low level of blue light ($\lambda_{\text{max}} \approx 400 \text{ nm}$).^[6] Upon cleavage by active caspase-2 at the aspartic acid residue (D) in the P1 position, the free AFC fluorophore is released. Liberated AFC exhibits a strong yellow-green fluorescence ($\lambda_{\text{max}} \approx 505 \text{ nm}$) when excited by light at approximately 400 nm.^[6] The intensity of this fluorescence is directly proportional to the enzymatic activity of caspase-2, allowing for quantitative measurement.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the **Z-VDVAD-AFC** substrate and its interaction with caspase-2.

Parameter	Value	Enzyme	Notes	Reference
Optimal Recognition Sequence	VDVAD	Caspase-2	Caspase-2 exhibits a unique preference for a pentapeptide substrate.	[5]
Excitation Wavelength (λ_{ex})	~400 nm	-	For free AFC fluorophore.	[6]
Emission Wavelength (λ_{em})	~505 nm	-	For free AFC fluorophore.	[6]
Kinetic Parameters (kcat/KM)	See note below	Caspase-2 vs. Caspase-3	The efficiency of cleavage by caspase-2 is significantly higher than by caspase-3, though some cross-reactivity exists. A study comparing Ac-VDVAD-AFC with a more selective substrate, Ac-VDTTD-AFC, highlighted the superior specificity of the latter. For Ac-VDVAD-AFC, the kcat/KM for caspase-2 was approximately	[7]

			four times higher than for caspase-3.
Inhibitor	Z-VDVAD-FMK	Caspase-2	A specific, irreversible inhibitor of caspase-2 that can be used as a negative control. [8][9]

Note on Kinetic Parameters: While the VDVAD sequence is optimal for caspase-2, some studies have shown that other caspases, particularly caspase-3, can also cleave this substrate, albeit less efficiently.[7] For experiments requiring high specificity, it is recommended to use appropriate controls, such as lysates from caspase-2 knockout cells or specific caspase-2 inhibitors like Z-VDVAD-FMK.[8][9]

Experimental Protocols

In Vitro Caspase-2 Activity Assay Using Purified Enzyme or Cell Lysates

This protocol provides a general framework for measuring caspase-2 activity. Optimal conditions, such as incubation time and substrate concentration, may need to be determined empirically for specific experimental setups.

Materials:

- Purified active caspase-2 or cell lysates containing active caspase-2.
- **Z-VDVAD-AFC** substrate (typically a 1 mM stock solution in DMSO).
- Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
- 96-well black microplate, suitable for fluorescence measurements.
- Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm.

- (Optional) Caspase-2 inhibitor (e.g., Z-VDVAD-FMK) for control experiments.

Procedure:

- Prepare the Assay Buffer: Ensure all components are thoroughly mixed.
- Prepare the Samples:
 - For purified enzyme, dilute to the desired concentration in Assay Buffer.
 - For cell lysates, prepare by a standard method (e.g., freeze-thaw cycles or use of a lysis buffer). Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
- Set up the Reaction:
 - To each well of the 96-well plate, add your sample (e.g., 50 μ L of cell lysate containing 50-200 μ g of protein, or the desired amount of purified enzyme).
 - Include appropriate controls:
 - Blank: Assay Buffer only (to measure background fluorescence).
 - Negative Control (optional): Sample pre-incubated with a caspase-2 inhibitor (e.g., 10-20 μ M Z-VDVAD-FMK) for 15-30 minutes before adding the substrate.
 - Positive Control (optional): A known amount of active recombinant caspase-2.
- Initiate the Reaction: Add the **Z-VDVAD-AFC** substrate to each well to a final concentration of 50 μ M (this may need optimization).
- Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time will depend on the concentration of active caspase-2 in the sample.
- Measure Fluorescence: Read the fluorescence intensity in a microplate reader with excitation at 400 nm and emission at 505 nm.

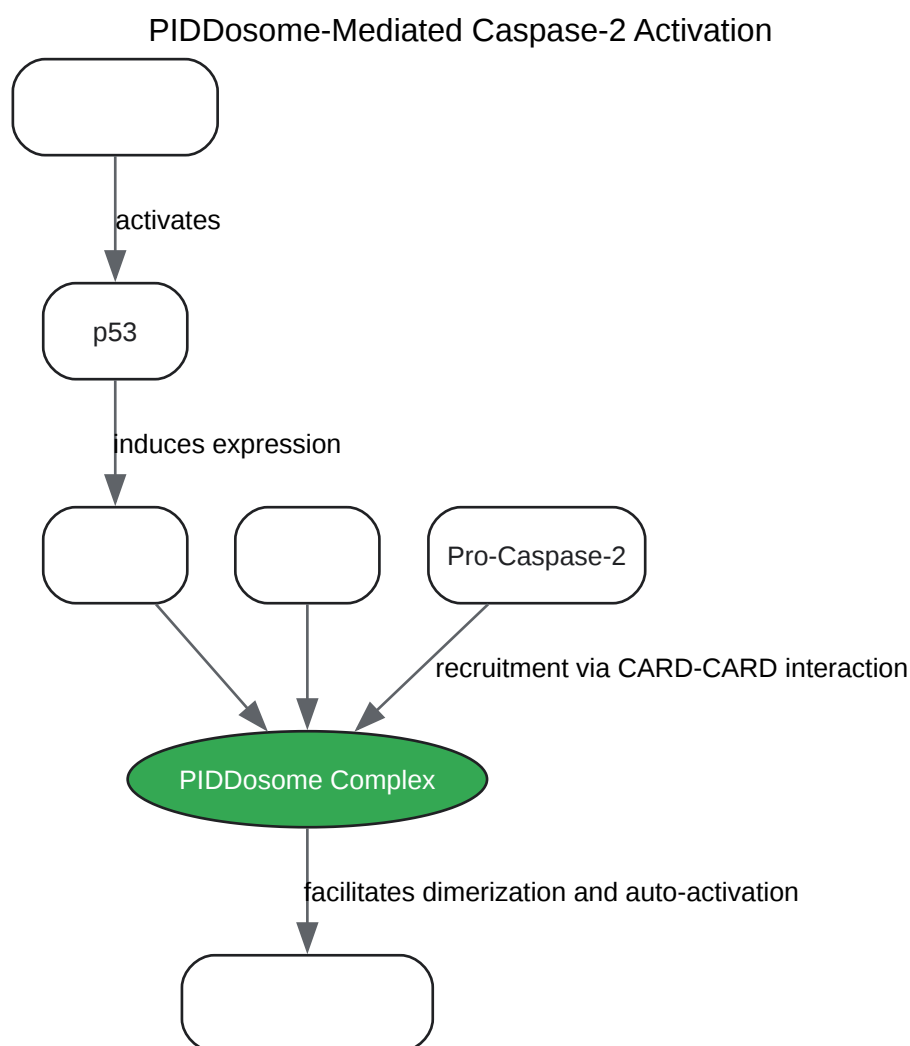
- Data Analysis: Subtract the blank reading from all sample readings. The fluorescence intensity is proportional to the caspase-2 activity.

Signaling Pathways and Visualizations

Caspase-2 is activated in response to various cellular stresses, including DNA damage, and can initiate apoptosis through multiple pathways.

PIDDosome-Mediated Caspase-2 Activation

A key activation platform for caspase-2 is the PIDDosome, a multi-protein complex that forms in response to DNA damage.[4][10] This complex brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation.



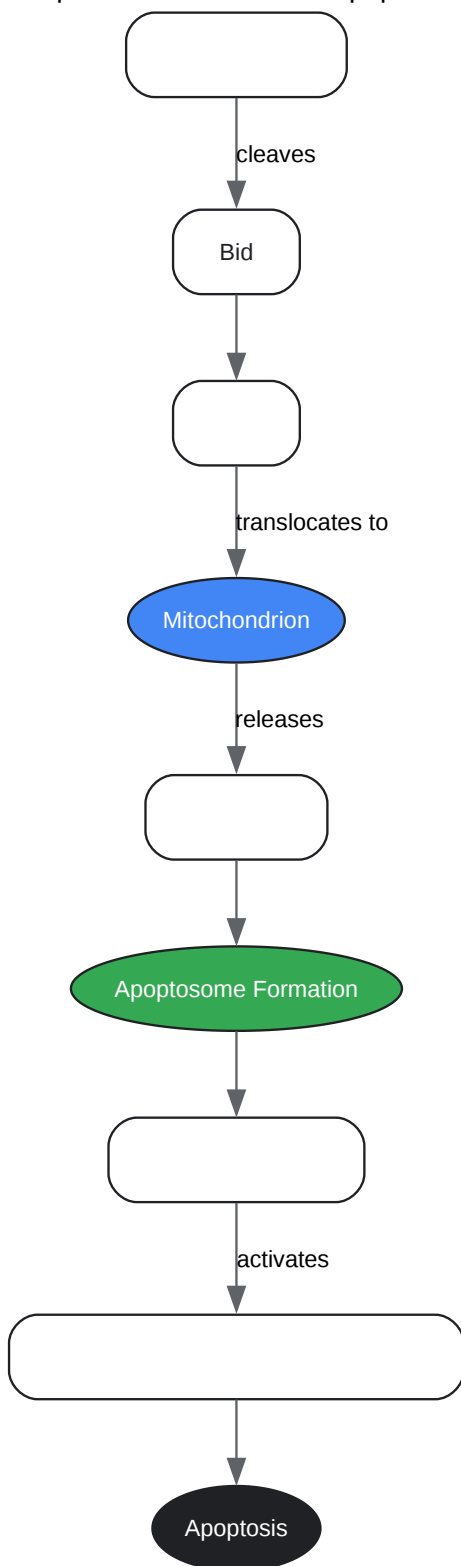
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Caption: PIDDosome-mediated activation of caspase-2 in response to DNA damage.

Caspase-2 in the Intrinsic Apoptotic Pathway

Active caspase-2 can contribute to the intrinsic (mitochondrial) pathway of apoptosis by cleaving and activating Bid, a pro-apoptotic Bcl-2 family member. Truncated Bid (tBid) then translocates to the mitochondria to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the apoptosome and executioner caspases.

Role of Caspase-2 in the Intrinsic Apoptotic Pathway

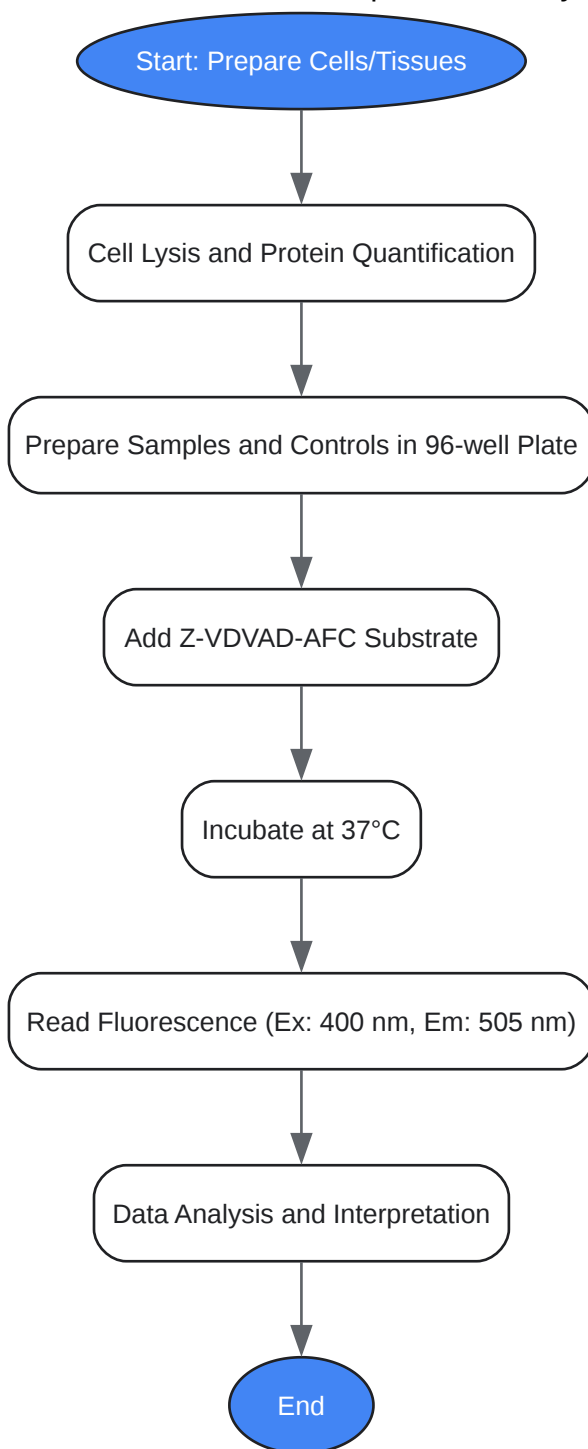
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Caption: Caspase-2's involvement in the intrinsic apoptotic pathway via Bid cleavage.

Experimental Workflow for Caspase-2 Activity Assay

The following diagram illustrates the general workflow for conducting a caspase-2 activity assay using **Z-VDVAD-AFC**.

Experimental Workflow for Caspase-2 Activity Assay



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Caption: A generalized workflow for measuring caspase-2 activity.

Conclusion

Z-VDVAD-AFC is a valuable tool for the sensitive and specific detection of caspase-2 activity. Its use in conjunction with appropriate controls and a clear understanding of the underlying signaling pathways enables researchers to accurately probe the role of caspase-2 in various biological and pathological processes. This guide provides a comprehensive foundation for the effective utilization of **Z-VDVAD-AFC** in research and drug development settings.

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